molecular formula C10H8N2O8 B14509504 2-(2,4-Dinitrophenyl)butanedioic acid CAS No. 63508-58-7

2-(2,4-Dinitrophenyl)butanedioic acid

Cat. No.: B14509504
CAS No.: 63508-58-7
M. Wt: 284.18 g/mol
InChI Key: JUQRJBZNWUKNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dinitrophenyl)butanedioic acid is an organic compound that features a butanedioic acid backbone with a 2,4-dinitrophenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4-Dinitrophenyl)butanedioic acid can be synthesized through the reaction of dialkyl (2Z)-2-hydroxybut-2-enedioates with 2,4-dinitrophenylhydrazine . The reaction typically involves the formation of dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates, which are then further processed to yield the desired compound . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the proper formation of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenyl)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

. The reactions are usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired products.

Major Products Formed

The major products formed from these reactions are 2,4-dinitrophenylhydrazones, which are characterized by their bright orange or yellow color .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to act as a protonophore and disrupt cellular processes makes it a valuable compound for research and industrial applications.

Properties

CAS No.

63508-58-7

Molecular Formula

C10H8N2O8

Molecular Weight

284.18 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)butanedioic acid

InChI

InChI=1S/C10H8N2O8/c13-9(14)4-7(10(15)16)6-2-1-5(11(17)18)3-8(6)12(19)20/h1-3,7H,4H2,(H,13,14)(H,15,16)

InChI Key

JUQRJBZNWUKNOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.